molecular formula C11H9ClN2S B12216554 4-Chloro-6-p-tolylsulfanyl-pyrimidine

4-Chloro-6-p-tolylsulfanyl-pyrimidine

Cat. No.: B12216554
M. Wt: 236.72 g/mol
InChI Key: HCXHHPJPOVYARH-UHFFFAOYSA-N
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Description

4-Chloro-6-p-tolylsulfanyl-pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a p-tolylsulfanyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-p-tolylsulfanyl-pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with p-tolylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-p-tolylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-p-tolylsulfanyl-pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-p-tolylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The p-tolylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrimidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolylsulfanyl group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3

InChI Key

HCXHHPJPOVYARH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NC=N2)Cl

Origin of Product

United States

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